Cas no 2680768-74-3 (benzyl N-(3-cyano-4-phenoxyphenyl)carbamate)

Benzyl N-(3-cyano-4-phenoxyphenyl)carbamate is a specialized carbamate derivative with applications in pharmaceutical and agrochemical research. Its structure features a benzyloxycarbonyl group linked to an aromatic ring substituted with a cyano and phenoxy moiety, enhancing its reactivity and potential as an intermediate in synthetic chemistry. The compound's high purity and stability make it suitable for controlled reactions, particularly in the development of bioactive molecules. Its cyano and phenoxy substituents contribute to its utility in constructing complex heterocyclic frameworks. This compound is valued for its consistent performance in coupling reactions and its role in advancing drug discovery and material science applications.
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate structure
2680768-74-3 structure
Product Name:benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
CAS No:2680768-74-3
MF:C21H16N2O3
MW:344.363345146179
CID:5627134
PubChem ID:165920808
Update Time:2025-05-22

benzyl N-(3-cyano-4-phenoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
    • 2680768-74-3
    • EN300-28297690
    • Inchi: 1S/C21H16N2O3/c22-14-17-13-18(11-12-20(17)26-19-9-5-2-6-10-19)23-21(24)25-15-16-7-3-1-4-8-16/h1-13H,15H2,(H,23,24)
    • InChI Key: PQBDAUCVJHKLCG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1C#N)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 344.11609238g/mol
  • Monoisotopic Mass: 344.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 71.4Ų

benzyl N-(3-cyano-4-phenoxyphenyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28297690-1g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3
1g
$1214.0 2023-09-07
Enamine
EN300-28297690-5g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3
5g
$3520.0 2023-09-07
Enamine
EN300-28297690-10g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3
10g
$5221.0 2023-09-07
Enamine
EN300-28297690-0.05g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28297690-0.1g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28297690-0.25g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28297690-0.5g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28297690-1.0g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28297690-2.5g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28297690-5.0g
benzyl N-(3-cyano-4-phenoxyphenyl)carbamate
2680768-74-3 95.0%
5.0g
$3520.0 2025-03-19

Additional information on benzyl N-(3-cyano-4-phenoxyphenyl)carbamate

Benzyl N-(3-Cyano-4-Phenoxyphenyl)Carbamate: A Comprehensive Overview

Benzyl N-(3-cyano-4-phenoxyphenyl)carbamate, also known by its CAS number 2680768-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety. The presence of the cyano and phenoxy groups introduces additional complexity and functionality to the molecule, making it a valuable subject for research and development.

The synthesis of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate involves a series of carefully designed chemical reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent studies have highlighted the use of catalytic systems and green chemistry principles to minimize environmental impact during the production of this compound.

One of the most promising applications of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate lies in its potential as a precursor for drug development. The compound's structural features make it an ideal candidate for modifying bioactive molecules, enhancing their pharmacokinetic properties. For instance, the cyano group can act as a bioisostere, while the phenoxy group can contribute to increased lipophilicity, which is often desirable in drug design.

In addition to its role in drug discovery, benzyl N-(3-cyano-4-phenoxyphenyl)carbamate has been investigated for its applications in materials science. The compound's ability to form stable bonds under certain conditions makes it a potential candidate for use in polymer synthesis or as a crosslinking agent. Recent research has focused on its compatibility with various polymer systems and its impact on material properties such as tensile strength and thermal stability.

The study of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate has also extended into the realm of catalysis. Scientists have explored its use as a ligand in transition metal-catalyzed reactions, where it has demonstrated remarkable efficiency in promoting key transformations such as cross-couplings and enantioselective reductions. These findings underscore the compound's versatility and its potential to contribute to advancements in catalytic processes.

From an environmental perspective, understanding the fate and behavior of benzyl N-(3-cyano-4-phenoxyphenyl)carbamate in different ecosystems is crucial. Recent studies have examined its biodegradation pathways under aerobic and anaerobic conditions, providing insights into its environmental impact. These studies are essential for ensuring the sustainable use of this compound in industrial applications.

In conclusion, benzyl N-(3-cyano-4-phenoxyphenyl)carbamate, with its CAS number 2680768-74-3, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development, materials science, catalysis, and environmental chemistry. As ongoing research continues to uncover new insights into this compound's properties and potential uses, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd